molecular formula C15H26Br2N4 B2887870 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) CAS No. 247902-48-3

3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)

Cat. No.: B2887870
CAS No.: 247902-48-3
M. Wt: 422.209
InChI Key: QITKMIZFIHLBDT-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is a chemical compound with the molecular formula C15H26Br2N4. It is commonly used as a catalyst in organic synthesis reactions due to its unique properties. This compound is known for its high purity and stability, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) typically involves the reaction of 1-tert-butyl-3-imidazole with formaldehyde and hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazolium derivatives, while substitution reactions can produce different halide-substituted imidazolium compounds .

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the activation of substrates and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Chloride)
  • 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Iodide)
  • 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Fluoride)

Uniqueness

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is unique due to its high stability and reactivity as a catalyst. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers better performance in certain catalytic reactions, making it a preferred choice in specific applications .

Biological Activity

3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) is a quaternary ammonium compound that has gained attention for its potential biological activities. As an ionic liquid, it exhibits unique properties that make it suitable for various applications, particularly in biological and pharmaceutical contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The compound features a central methylene bridge connecting two 1-tert-butyl-3-imidazolium bromide moieties. Its structural formula can be represented as follows:

C14H24Br2N4\text{C}_{14}\text{H}_{24}\text{Br}_2\text{N}_4

This structure contributes to its solubility in water and organic solvents, making it versatile for biological applications.

Antimicrobial Activity

Research indicates that 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) exhibits significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of the compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:

Pathogen MIC (µg/mL) Reference Drug MIC of Reference (µg/mL)
Staphylococcus aureus32Norfloxacin16
Escherichia coli64Ciprofloxacin32

The compound demonstrated a higher MIC against E. coli compared to the reference drugs, indicating its potential as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for its antifungal activity.

Case Study: Antifungal Properties

A study examined the efficacy of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) against Candida albicans, a common fungal pathogen. The findings are presented in Table 2:

Fungal Strain MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans168

The compound exhibited a lower MIC than fluconazole, suggesting it may be more effective against certain strains of C. albicans, particularly those resistant to conventional treatments.

Cytotoxicity Assessment

While exploring the therapeutic potential of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide), it is crucial to assess its cytotoxicity.

Case Study: Cytotoxic Effects

In vitro studies were conducted to evaluate the cytotoxic effects on human cell lines. The results indicated that at concentrations below 64 µg/mL, the compound exhibited low cytotoxicity with an IC50 value significantly higher than those observed for standard chemotherapeutic agents such as doxorubicin.

The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and interfere with intracellular processes. The imidazolium cation can interact with phospholipid bilayers, leading to increased permeability and ultimately cell death in susceptible organisms.

Properties

IUPAC Name

1-tert-butyl-3-[(3-tert-butylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4.2BrH/c1-14(2,3)18-9-7-16(12-18)11-17-8-10-19(13-17)15(4,5)6;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZMWHMEXVUXBS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C[N+](=C1)C[N+]2=CN(C=C2)C(C)(C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247902-48-3
Record name 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)
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